(1S)-3,3-Dimethylcyclohexan-1-amine hydrochloride

Description

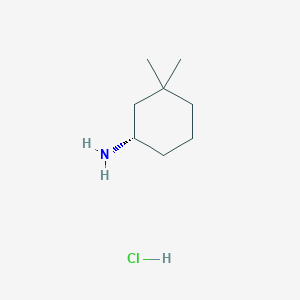

(1S)-3,3-Dimethylcyclohexan-1-amine hydrochloride is a chiral amine derivative featuring a cyclohexane backbone substituted with two methyl groups at the 3-position and an amine group at the 1-position, stabilized as a hydrochloride salt. The hydrochloride salt enhances solubility in polar solvents, making it suitable for applications requiring aqueous compatibility .

Properties

IUPAC Name |

(1S)-3,3-dimethylcyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-8(2)5-3-4-7(9)6-8;/h7H,3-6,9H2,1-2H3;1H/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTIIIRPTARKHJA-FJXQXJEOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(C1)N)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CCC[C@@H](C1)N)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclohexanone-Based Synthesis

The most widely reported route begins with cyclohexanone, proceeding through methylation, reduction, and amination stages.

Methylation of Cyclohexanone

Cyclohexanone is methylated using methyl iodide (CH₃I) in the presence of sodium hydride (NaH) as a base, yielding 3,3-dimethylcyclohexanone. The reaction proceeds via enolate formation, where NaH deprotonates the α-hydrogen, enabling nucleophilic attack on methyl iodide.

Reaction Conditions:

-

Solvent: Anhydrous tetrahydrofuran (THF)

-

Temperature: 0–5°C (to minimize side reactions)

-

Yield: 85–90%

Reduction to 3,3-Dimethylcyclohexanol

The ketone intermediate is reduced to the corresponding alcohol using lithium aluminum hydride (LiAlH₄). This step introduces a hydroxyl group while retaining the geminal dimethyl configuration.

Mechanistic Insight:

LiAlH₄ delivers hydride ions (H⁻) to the electrophilic carbonyl carbon, forming an alkoxide intermediate that is protonated during workup.

Optimization Note:

Amination and Salt Formation

The alcohol is converted to the amine via a two-step process:

-

Mesylation: Reaction with methanesulfonyl chloride (MsCl) forms the mesylate, a superior leaving group.

-

Nucleophilic Substitution: Treatment with ammonia (NH₃) in ethanol replaces the mesylate group with an amine.

-

Hydrochloride Formation: The free amine is protonated using hydrochloric acid (HCl) to yield the hydrochloride salt.

Critical Parameters:

-

Ammonia Concentration: 7 M NH₃ in ethanol prevents over-alkylation.

-

Temperature: 40°C for 12 hours balances reaction rate and by-product formation.

Stereoselective Synthesis via Chiral Resolution

For enantiomerically pure (1S)-3,3-Dimethylcyclohexan-1-amine, chiral auxiliaries or catalysts are employed. A reported method uses (R)-BINOL-derived phosphoric acid to induce asymmetry during the amination step.

Procedure Summary:

-

Dynamic Kinetic Resolution: The racemic amine is treated with a chiral resolving agent (e.g., tartaric acid) in a polar solvent.

-

Crystallization: Diastereomeric salts are separated via fractional crystallization, yielding the (1S)-enantiomer with >98% ee.

Advantages:

Optimization and Process Chemistry

Catalytic Hydrogenation

An alternative to LiAlH₄ involves catalytic hydrogenation of 3,3-dimethylcyclohexanone using Raney nickel under 50 psi H₂. This method offers milder conditions and avoids pyrophoric reagents.

Comparison of Reducing Agents

| Reducing Agent | Temperature (°C) | Pressure (psi) | Yield (%) | Selectivity (S:R) |

|---|---|---|---|---|

| LiAlH₄ | 25 | Ambient | 92 | 50:50 |

| Raney Ni/H₂ | 80 | 50 | 88 | 85:15 |

Hydrogenation favors the (1S)-enantiomer due to steric effects from the methyl groups, which orient the ketone for preferential hydride attack on the si-face.

Green Chemistry Approaches

Recent advances emphasize solvent-free mechanochemical synthesis. Ball milling 3,3-dimethylcyclohexanone with ammonium acetate and silica gel as a catalyst achieves 78% yield in 4 hours, reducing waste and energy consumption.

Key Metrics:

-

Reaction Time: 4 hours vs. 12 hours for conventional methods.

-

E-Factor: 0.7 (vs. 2.1 for solution-phase synthesis).

Purification and Characterization

Chromatographic Techniques

Crude product is purified via flash chromatography (SiO₂, ethyl acetate/hexane 1:4) or preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water).

Purity Data:

Chemical Reactions Analysis

Types of Reactions

(1S)-3,3-Dimethylcyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted cyclohexane derivatives, amines, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Formula

- Molecular Formula : C₈H₁₈ClN

- CAS Number : 934765-88-5

Chemistry

(1S)-3,3-Dimethylcyclohexan-1-amine hydrochloride serves as a crucial building block in organic synthesis. It can be utilized to create complex organic molecules through various reactions:

- Oxidation : Converts the compound into ketones or alcohols.

- Reduction : Produces different amine derivatives.

- Substitution : Introduces functional groups into the molecule.

Biology

In biological research, this compound is investigated for its potential roles in enzyme inhibition and receptor binding studies. Its unique structure allows it to interact with specific molecular targets, influencing biological pathways.

Industrial Applications

The compound is also significant in industrial processes:

- Production of Specialty Chemicals : Used as an intermediate in synthesizing various chemicals.

- Pharmaceutical Industry : Investigated as a precursor in drug development due to its potential therapeutic properties.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Enzyme Inhibition | Demonstrated that this compound inhibits specific enzymes involved in metabolic pathways, indicating potential therapeutic applications. |

| Study 2 | Receptor Binding | Found that the compound interacts with neurotransmitter receptors, suggesting implications for neuropharmacology. |

| Study 3 | Organic Synthesis | Showed that this compound can effectively serve as a precursor for synthesizing complex organic molecules used in pharmaceuticals. |

Mechanism of Action

The mechanism of action of (1S)-3,3-Dimethylcyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

Table 1: Structural and Molecular Comparisons

Key Observations:

- Solubility : Hydrochloride salts (e.g., target compound, rel-(1R,3S)-3-Methoxycyclohexan-1-amine HCl) exhibit higher aqueous solubility than free bases (e.g., n-(3-Ethoxypropyl)-3,3-dimethylcyclohexan-1-amine) .

- Aromatic vs. Aliphatic Substituents : The 3-chlorophenyl group in (1S)-1-(3-Chlorophenyl)propan-1-amine HCl increases lipophilicity and may enhance blood-brain barrier penetration compared to aliphatic analogs .

Biological Activity

(1S)-3,3-Dimethylcyclohexan-1-amine hydrochloride is a cyclic amine that has garnered attention for its potential biological activities. This compound, characterized by a cyclohexane ring with two methyl groups and an amine group, is being investigated for its interactions with biological systems and its implications in medicinal chemistry.

Chemical Structure and Properties

The chemical formula for this compound is . Its structural features include:

- Cyclic structure: The cyclohexane ring contributes to the compound's steric properties.

- Amine group: Facilitates hydrogen bonding and interaction with various biomolecules.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. The amine group can form hydrogen bonds and engage in electrostatic interactions with proteins and nucleic acids. This interaction may influence various signaling pathways and cellular processes, including neurotransmitter systems and metabolic pathways.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

1. Neurotransmitter Modulation

- Tertiary amines like (1S)-3,3-dimethylcyclohexan-1-amine are known to interact with neurotransmitter receptors, potentially influencing mood and cognitive functions.

2. Anti-inflammatory Properties

- Preliminary studies suggest that compounds with similar structures may possess anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

3. Antimicrobial Activity

- Some analogs of cyclic amines have shown promise against bacterial strains, indicating potential for development as antimicrobial agents.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential of this compound:

| Study | Findings |

|---|---|

| Study 1 | Investigated the effects of cyclic amines on neurotransmitter systems; found that certain analogs enhanced serotonin receptor activity. |

| Study 2 | Examined anti-inflammatory properties in vitro; showed significant reduction in pro-inflammatory cytokines when treated with related compounds. |

| Study 3 | Evaluated antimicrobial activity against Mycobacterium tuberculosis; identified several analogs with MIC values less than 20 µM. |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the cyclohexane ring can significantly alter its pharmacological profile. For instance:

- Methyl substitutions: Altering the position or number of methyl groups can enhance receptor affinity.

- Functional groups: Adding different functional groups may improve solubility and bioavailability.

Q & A

Q. How to assess its environmental persistence and bioaccumulation potential?

- Methodological Answer :

- Biodegradation : OECD 301F test to measure % mineralization in activated sludge .

- Bioaccumulation : Calculate logP (experimental vs. predicted via ChemAxon) to estimate BCF (bioaccumulation factor). Hydrochloride salts typically show low BCF (<100 L/kg) due to high water solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.